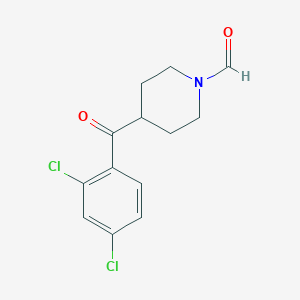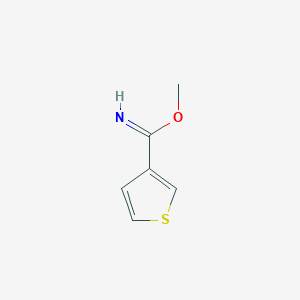
3-Acetyl-5-butyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-butyloxolan-2-one is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-butyloxolan-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Using acetyl and butyl precursors followed by cyclization.
Michael Addition: Involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-butyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Acetyl-5-butyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-butyloxolan-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic processes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, 3-acetyl-5-methyldihydro-
- 2(3H)-Furanone, 3-acetyl-5-ethyldihydro-
Uniqueness
3-Acetyl-5-butyloxolan-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other furanones. Its butyl group may influence its solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
40010-99-9 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(3R,5S)-3-acetyl-5-butyloxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-3-4-5-8-6-9(7(2)11)10(12)13-8/h8-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
NEBMUHXPHLFPGQ-DTWKUNHWSA-N |
SMILES isomérico |
CCCC[C@H]1C[C@@H](C(=O)O1)C(=O)C |
SMILES canónico |
CCCCC1CC(C(=O)O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


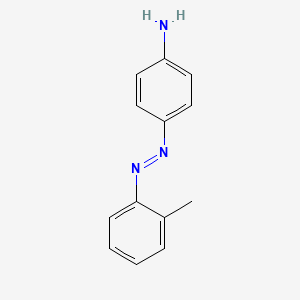

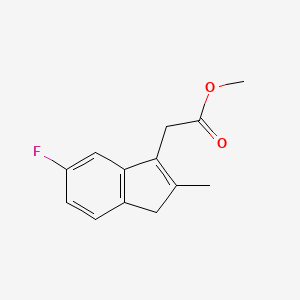
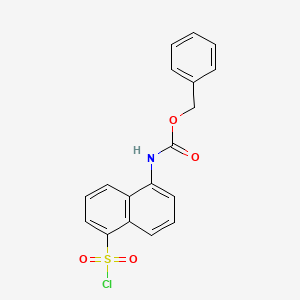

![6-bromo-2,5-dimethylbenzo[d]oxazole](/img/structure/B8585252.png)
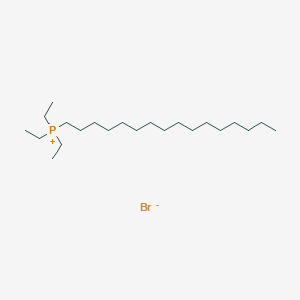
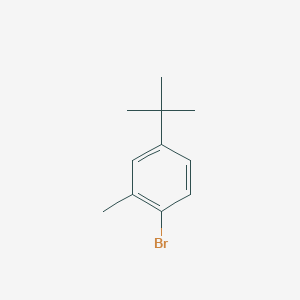

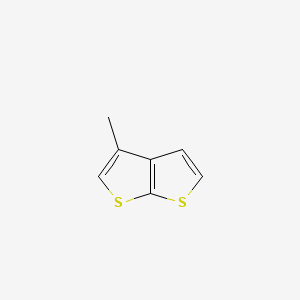
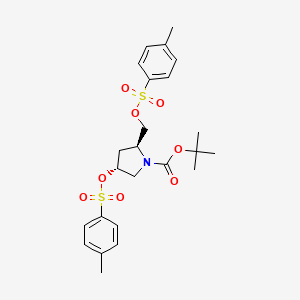
![(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B8585294.png)
